Piclamilast (RP 73401; IUPAC name: 3-(cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide) is a potent and selective second-generation phosphodiesterase type 4 (PDE4) inhibitor. [, ] PDE4 inhibitors are a class of drugs that prevent the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. [] cAMP is a crucial second messenger involved in various cellular processes, including regulating inflammatory and immunomodulatory responses. []
Piclamilast demonstrates high selectivity for PDE4 over other PDE families, including PDE1, PDE2, PDE3, and PDE5. [, ] This selectivity is crucial for its potential therapeutic applications in inflammatory diseases, as it minimizes off-target effects associated with inhibiting other PDE subtypes. Due to its potent PDE4 inhibition and selectivity, Piclamilast serves as a valuable tool for investigating the role of PDE4 in various cellular processes and disease models. [, , , , ]
Piclamilast is classified as a second-generation PDE4 inhibitor, exhibiting structural similarities to other PDE4 inhibitors like cilomilast and roflumilast. Its chemical structure is characterized by the formula C₁₈H₁₈Cl₂N₂O₃, with a molecular weight of approximately 381.25 g/mol. The compound is recognized for its high selectivity towards PDE4 over other phosphodiesterases, making it a valuable candidate for anti-inflammatory therapies .
The synthesis of piclamilast involves several key steps that can be categorized into discovery and production routes. While specific proprietary methods may vary, the general approach includes the following:
Piclamilast's molecular structure features several notable components:
Piclamilast participates in various chemical reactions primarily through its role as a phosphodiesterase inhibitor:
Piclamilast exerts its pharmacological effects primarily through selective inhibition of the four isoforms of phosphodiesterase 4 (PDE4A-D). This mechanism results in elevated levels of cAMP within cells, which plays a crucial role in modulating inflammatory responses:
Piclamilast exhibits several important physical and chemical properties:
Piclamilast's primary applications lie in the field of pharmacology, particularly concerning inflammatory diseases:
Piclamilast (RP 73401) is a potent second-generation phosphodiesterase-4 (PDE4) inhibitor that non-selectively targets all four PDE4 subtypes (A, B, C, D). It binds with high affinity to both the high-affinity rolipram-binding state (HARBS) and low-affinity rolipram-binding state (LARBS) conformations of the enzyme. Radioligand binding studies using [³H]Piclamilast in rat brain preparations demonstrate its unique ability to label both HARBS (Kd = 0.8 nM) and LARBS (Kd = 2.1 nM), unlike rolipram, which primarily binds HARBS at therapeutic concentrations [1]. The association and dissociation kinetics of Piclamilast are notably rapid (half-time of association: 24 seconds; dissociation: 11 seconds after rolipram addition), facilitating swift engagement with PDE4 isoforms [1].
PDE4 subtype selectivity profiles reveal Piclamilast’s balanced inhibition:
Table 1: Binding Kinetics of Piclamilast vs. Reference PDE4 Inhibitors
Parameter | Piclamilast | Rolipram | Roflumilast |
---|---|---|---|
HARBS Affinity (Kd) | 0.8 nM | 1.5 nM | 0.68 nM |
LARBS Affinity (Kd) | 2.1 nM | >100 nM | 5.2 nM |
Association t₁/₂ | 24 sec | 45 sec | 32 sec |
Piclamilast’s chemical structure (3-(Cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide) underpins its pharmacological profile. Key structural features include:
Compared to first-generation inhibitors:
Table 2: Structural and Functional Comparison of PDE4 Inhibitors
Feature | Piclamilast | Rolipram | Roflumilast |
---|---|---|---|
Core Structure | Dichloropyridinyl | Pyrrolidinone | Difluoromethoxy |
Q2 Pocket Binding | Cyclopentyloxy | Cyclopentyloxy | Cyclopropylmethoxy |
HARBS/LARBS Specificity | Balanced | HARBS-predominant | PDE4D-predominant |
PDE4D Selectivity | Low | Low | High (IC₅₀ = 0.68 nM) |
By inhibiting PDE4, Piclamilast elevates intracellular cyclic adenosine monophosphate (cAMP) concentrations, activating two primary effector pathways:
In neuronal and immune cells, Piclamilast (1 mg/kg, repeated dosing) increases cAMP 3.2-fold in the hippocampus and prefrontal cortex, driving sustained CREB phosphorylation and neurogenesis [2]. This underlies its efficacy in depression models (e.g., forced-swim test). In pulmonary tissues, cAMP elevation by Piclamilast (IC₅₀ = 0.1–0.5 nM) attenuates:
Piclamilast belongs to a cohort of second-generation PDE4 inhibitors designed to optimize therapeutic windows. Key comparators include:
Piclamilast’s balanced HARBS/LARBS inhibition translates to superior in vivo outcomes:
Table 3: Pharmacological Profile of Second-Generation PDE4 Inhibitors
Inhibitor | PDE4B IC₅₀ (nM) | PDE4D IC₅₀ (nM) | HARBS/LARBS Specificity | Key Therapeutic Edge |
---|---|---|---|---|
Piclamilast | 0.8 | 1.1 | Balanced | Broad anti-inflammatory & neurogenic effects |
Cilomilast | 1.2 | 1.5 | LARBS-predominant | Anti-allergic action |
CDP840 | 15.4 | 22.0 | Weak HARBS binding | Reduced CNS side effects |
Roflumilast | 0.84 | 0.68 | PDE4D-predominant | Approved for COPD |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7